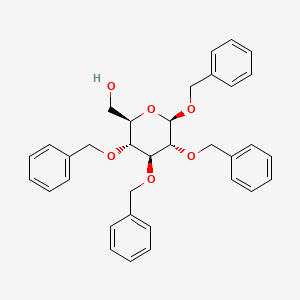

((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol, also known as benzyloxy-tetrahydropyran-2-methanol, is a naturally occurring molecule that has been studied for its potential applications in the field of scientific research. It is a polyhydroxy ketone that has been found to possess a wide range of properties, including antioxidant, antimicrobial, and anti-inflammatory activity. This molecule has been used in a variety of laboratory experiments to investigate its effects on a variety of biological systems, including mammalian cells, bacteria, and fungi.

Scientific Research Applications

Synthesis of Carbohydrate Derivatives

This compound serves as a versatile building block for the synthesis of various carbohydrate derivatives. Its protected hydroxyl groups allow for selective reactions to occur at the unprotected positions, facilitating the creation of complex oligosaccharides. This is particularly useful in the development of glycosylated natural products and drug molecules .

Drug Development

In pharmaceutical research, Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside is used to modify the solubility and stability of drug candidates. By attaching this moiety to pharmacologically active compounds, researchers can improve drug properties such as bioavailability and resistance to metabolic degradation .

Glycoconjugate Synthesis

Glycoconjugates play a critical role in biological processes, and this compound is instrumental in their synthesis. It can be used to attach carbohydrates to proteins or lipids, aiding in the study of cell-cell interactions, immune responses, and the development of vaccines .

Material Science

In material science, the compound’s ability to form esters with various acids opens up possibilities for creating new materials. These materials can have unique properties like biodegradability, making them suitable for environmentally friendly applications .

Analytical Chemistry

Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside can be used as a standard or reference compound in chromatography and mass spectrometry. Its well-defined structure and properties help in the accurate identification and quantification of similar compounds in complex mixtures .

Enzyme Inhibition Studies

The compound is also used in enzyme inhibition studies to understand the mechanism of action of enzymes that process carbohydrates. By observing how the compound interacts with these enzymes, researchers can design inhibitors that may lead to new treatments for diseases like diabetes .

Mechanism of Action

Target of Action

Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside, also known as ((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol, is a complex carbohydrate molecule. It’s known that such compounds are often used as building blocks for the synthesis of more complex carbohydrates .

Mode of Action

It’s known that such compounds can be used as glycosyl donors in the formation of glycosidic bonds . The formation of these bonds is a key step in the synthesis of complex carbohydrates, which play crucial roles in various biological processes.

Biochemical Pathways

The compound is involved in the biochemical pathway of carbohydrate synthesis. It can participate in the formation of glycosidic bonds, which are essential for the construction of complex carbohydrates . These complex carbohydrates can then participate in various biological processes, including cell signaling, immune response, and energy storage.

Pharmacokinetics

It’s known that such compounds are often used in research settings, and their bioavailability can be influenced by factors such as solubility and stability .

Result of Action

The result of the action of Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside is the formation of complex carbohydrates through the creation of glycosidic bonds . These complex carbohydrates can then participate in various biological processes, contributing to the overall functioning of the organism.

Action Environment

The action, efficacy, and stability of Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside can be influenced by various environmental factors. For instance, the compound is soluble in dichloromethane and ethyl acetate , and it’s recommended to be stored at -20°C . These factors can influence the compound’s stability and its ability to participate in the formation of glycosidic bonds.

properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWPIYGUZWWMDH-BGSSSCFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside a useful building block in carbohydrate chemistry?

A1: The paper describes an efficient three-step synthesis of this compound, highlighting its accessibility. [] This accessibility, combined with its structure featuring a selectively protected glucose ring, makes it valuable for synthesizing more complex carbohydrates. The benzyl protecting groups can be selectively removed, allowing for further modifications at specific positions on the glucose ring. This controlled manipulation is crucial for building diverse and well-defined carbohydrate structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

dimethyl-](/img/structure/B1278846.png)